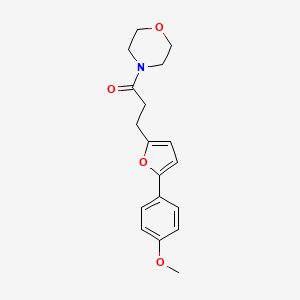

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one” is a complex organic molecule that contains several functional groups including a furan ring, a methoxyphenyl group, and a morpholinopropanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For instance, the furan ring could be formed through a Paal-Knorr synthesis or similar method . The morpholinopropanone group might be introduced through a reaction with morphScientific Research Applications

Anti-Tuberculosis Activity

A study explored the synthesis and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives. The research demonstrated that these compounds, which include structural similarities to 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one, have potential applications in treating tuberculosis (Bai et al., 2011).

Potential in Pro-Drug Systems

A different study focused on the synthesis of 5-substituted isoquinolin-1-ones, using arylmethylation reactions similar to those in the synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one. The findings suggested these compounds' potential as bioreductively activated pro-drug systems for targeted drug release in hypoxic solid tumors (Berry et al., 1997).

Synthesis of Azuleno Derivatives

Research on the synthesis of new heterocyclic compounds, such as azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, utilized methods that could be applicable to the synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one. These findings contribute to the broader field of synthetic chemistry and the creation of novel organic compounds (Fujimori et al., 1986).

Antimicrobial Activities

A study on the synthesis of various azole derivatives, including 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, highlighted the antimicrobial potential of these compounds. This research is relevant as it shows the potential of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Novel Furan Derivatives from Endophytic Fungus

Another study isolated new furan derivatives from a mangrove-derived endophytic fungus. These compounds, related structurally to 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one, could have implications in natural product chemistry and potential pharmacological applications (Chen et al., 2017).

Molecular Docking and Antibacterial Activity

A molecular docking study on novel synthesized pyrazole derivatives, starting from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, revealed insights into antibacterial activity. This research underlines the importance of computational methods in drug design and discovery, relevant to compounds like 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one (Khumar et al., 2018).

properties

IUPAC Name |

3-[5-(4-methoxyphenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-4-2-14(3-5-15)17-8-6-16(23-17)7-9-18(20)19-10-12-22-13-11-19/h2-6,8H,7,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXKXXNPBAIORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)

![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)

![2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2861112.png)

methanone](/img/structure/B2861120.png)